molecular formula C20H21FN4O B5599852 7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline

7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline

Cat. No. B5599852
M. Wt: 352.4 g/mol
InChI Key: CODBZLDZUXRYGE-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16993947 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Derivatives Synthesis

A study on the molecular structures of new ciprofloxacin derivatives, closely related to the chemical structure of interest, revealed the synthesis of two new derivatives from the ciprofloxacin fluoroquinoline family. These compounds were tested for antibacterial activity and showed characteristic structural features comparable to other known fluoroquinolines, with applications in understanding molecular interactions and potential antibacterial properties (Tomišić et al., 2002).

Anti-Tumor Activity

Research on the synthesis and anti-tumor activity evaluation of novel 7-Fluoro-4-(1- Piperazinyl) Quinolines, which share a structural motif with the chemical compound , demonstrated that some synthesized compounds exhibited better anti-tumor activity than gefitinib against A549 cell-based assay. This suggests potential applications in cancer therapy by influencing anti-tumor activities through structural modifications (Dan Liu et al., 2019).

Fluorescence and DNA Detection

The development of novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has been accomplished. These compounds have been evaluated for their potential as DNA-specific fluorescent probes, indicating the role of such chemical structures in biochemistry and medicine, particularly in studying various biological systems and potentially for DNA detection (Perin et al., 2011).

Antimicrobial Studies

The synthesis and antimicrobial studies of amide derivatives of quinolone, closely related to the compound of interest, involved preparing a series of derivatives with varied substitutions, which were then evaluated for their antibacterial activity against different bacterial strains. This research highlights the potential applications of such compounds in developing new antibacterial agents (N. Patel et al., 2007).

Synthesis and Structural Identification

A study focused on the design and synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, a potential anti-malarial agent. The methodology described for the synthesis of derivatives containing a 4-piperazinyl quinoline ring emphasizes the significance of structural variation in medicinal chemistry and its implications for developing novel therapeutic agents (Guo Qian-yi, 2011).

properties

IUPAC Name

(7-fluoro-2-methylquinolin-4-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-13-11-17(16-4-3-15(21)12-18(16)23-13)20(26)25-8-5-14(6-9-25)19-22-7-10-24(19)2/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODBZLDZUXRYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCC(CC3)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.